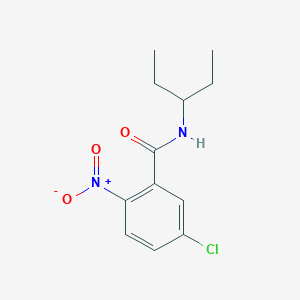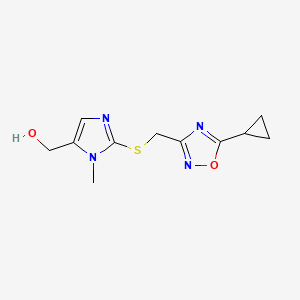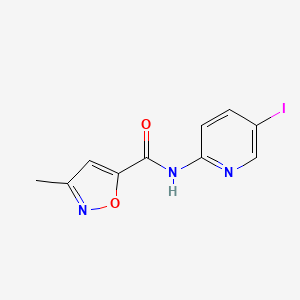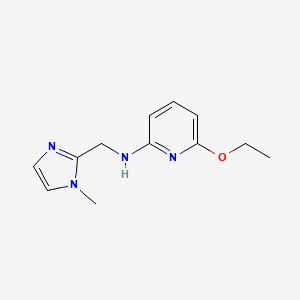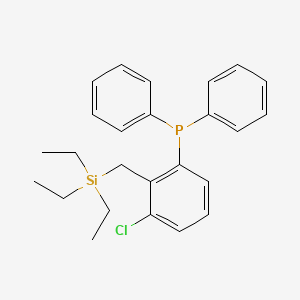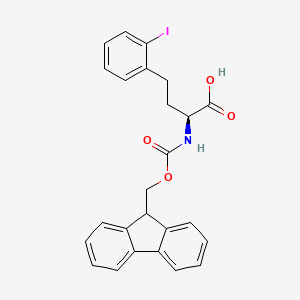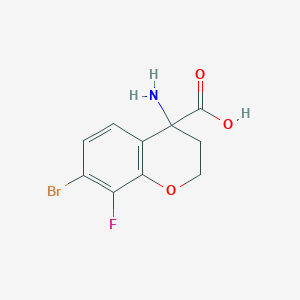
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a chroman ring, which is a benzopyran derivative. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves several steps, typically starting with the formation of the chroman ring followed by the introduction of the amino, bromo, and fluoro groups. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability and function of proteins .
Comparaison Avec Des Composés Similaires
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-7-bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.
4-Amino-7-bromo-8-methylchroman-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
4-Amino-7-bromo-8-hydroxychroman-4-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9BrFNO3 |
|---|---|
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-2-1-5-8(7(6)12)16-4-3-10(5,13)9(14)15/h1-2H,3-4,13H2,(H,14,15) |
Clé InChI |
DIEXBFOMOSQQIG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1(C(=O)O)N)C=CC(=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


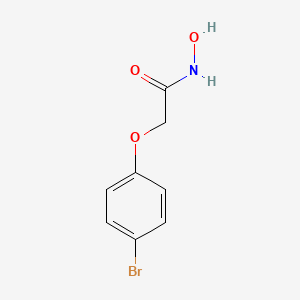
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

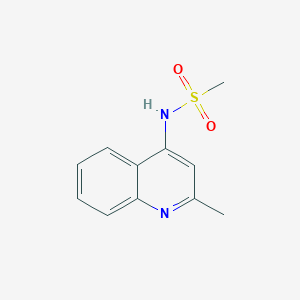
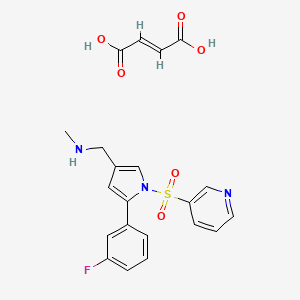
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)

